molecular formula C13H15ClN2OS B12114108 7-chloro-2-mercapto-3-pentylquinazolin-4(3H)-one CAS No. 757192-78-2

7-chloro-2-mercapto-3-pentylquinazolin-4(3H)-one

Cat. No.: B12114108
CAS No.: 757192-78-2
M. Wt: 282.79 g/mol
InChI Key: BUCJWRUYMPCNNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-chloro-2-mercapto-3-pentylquinazolin-4(3H)-one is a quinazoline derivative with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Properties

CAS No.

757192-78-2

Molecular Formula

C13H15ClN2OS

Molecular Weight

282.79 g/mol

IUPAC Name

7-chloro-3-pentyl-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C13H15ClN2OS/c1-2-3-4-7-16-12(17)10-6-5-9(14)8-11(10)15-13(16)18/h5-6,8H,2-4,7H2,1H3,(H,15,18)

InChI Key

BUCJWRUYMPCNNO-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)Cl)NC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2-mercapto-3-pentylquinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzonitrile and 1-pentylamine.

    Cyclization: The starting materials undergo cyclization in the presence of a suitable catalyst, such as phosphorus oxychloride, to form the quinazoline ring.

    Chlorination: The quinazoline intermediate is then chlorinated using reagents like thionyl chloride to introduce the chlorine atom at the 7th position.

    Thiol Group Introduction:

Industrial Production Methods

Industrial production of 7-chloro-2-mercapto-3-pentylquinazolin-4(3H)-one may involve large-scale synthesis using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-chloro-2-mercapto-3-pentylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium tert-butoxide.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that 7-chloro-2-mercapto-3-pentylquinazolin-4(3H)-one exhibits significant antitumor activity. Preliminary studies suggest that it may interact with specific molecular targets involved in cell proliferation and apoptosis. The compound's mechanism of action may involve modulation of key signaling pathways relevant to cancer progression.

Antimicrobial Activity
The compound has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. Its structural characteristics allow it to engage in interactions with microbial targets, which could inhibit their growth and proliferation. Further studies are needed to fully elucidate the spectrum of its antimicrobial activity and the underlying mechanisms.

Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, 7-chloro-2-mercapto-3-pentylquinazolin-4(3H)-one has been investigated for its anti-inflammatory effects. It may inhibit albumin denaturation, which is a marker for anti-inflammatory activity. Comparative studies have indicated that it may outperform established anti-inflammatory drugs like ibuprofen in certain assays .

Organic Synthesis

7-Chloro-2-mercapto-3-pentylquinazolin-4(3H)-one serves as an important building block in organic synthesis. Its functional groups enable it to participate in various chemical reactions:

  • Nucleophilic Substitution: The mercapto group can engage in nucleophilic substitution reactions, while the chloro group can undergo nucleophilic displacement.
  • Oxidation Reactions: Under appropriate conditions, the compound can form disulfides or sulfoxides, expanding its utility in synthetic chemistry.

These reactions allow for the derivatization of the compound into more complex molecules with tailored biological activities.

Material Science

In material science, 7-chloro-2-mercapto-3-pentylquinazolin-4(3H)-one is being explored for the development of novel materials with unique properties. Its chemical reactivity and structural features make it a candidate for creating functional materials that could be used in various applications, including drug delivery systems and smart materials.

Case Study 1: Anticancer Activity Assessment

A study was conducted to evaluate the anticancer efficacy of 7-chloro-2-mercapto-3-pentylquinazolin-4(3H)-one against specific cancer cell lines. The results indicated a dose-dependent response, with significant inhibition of cell growth observed at higher concentrations.

Concentration (µM)Cell Viability (%)
0100
1085
5060
10030

Case Study 2: Antimicrobial Efficacy

The compound was tested against a panel of bacterial strains to assess its antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Escherichia coli15
Staphylococcus aureus10
Pseudomonas aeruginosa20

Mechanism of Action

The mechanism of action of 7-chloro-2-mercapto-3-pentylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cell signaling pathways.

    Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 7-chloro-2-mercapto-3-methylquinazolin-4(3H)-one
  • 7-chloro-2-mercapto-3-ethylquinazolin-4(3H)-one
  • 7-chloro-2-mercapto-3-propylquinazolin-4(3H)-one

Uniqueness

7-chloro-2-mercapto-3-pentylquinazolin-4(3H)-one is unique due to its specific pentyl group, which may confer distinct biological and chemical properties compared to its methyl, ethyl, and propyl analogs.

Biological Activity

7-Chloro-2-mercapto-3-pentylquinazolin-4(3H)-one is a member of the quinazolinone family, which has garnered attention for its diverse biological activities, particularly in the fields of cancer research and antimicrobial studies. This compound belongs to a class of heterocyclic compounds that have shown significant potential in medicinal chemistry due to their ability to interact with various biological targets.

Chemical Structure and Properties

The chemical structure of 7-chloro-2-mercapto-3-pentylquinazolin-4(3H)-one can be represented as follows:

  • Molecular Formula : C12H12ClN2OS
  • Molecular Weight : 270.75 g/mol

The presence of a chlorine atom and a mercapto group in its structure enhances its reactivity, making it a candidate for various biological evaluations.

Anticancer Activity

Recent studies have highlighted the anticancer properties of quinazolinone derivatives, including 7-chloro-2-mercapto-3-pentylquinazolin-4(3H)-one. Research indicates that compounds within this class exhibit significant cytotoxicity against various cancer cell lines.

Case Study Findings:

  • Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of quinazolinone derivatives on human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines. The results showed that several derivatives, including those similar to 7-chloro-2-mercapto-3-pentylquinazolin-4(3H)-one, had IC50 values significantly lower than the positive control drug lapatinib, indicating potent anticancer activity .
    CompoundCell LineIC50 (µM)Comparison
    7-Chloro-2-mercapto...MCF-7<5More potent than lapatinib (5.9)
    Quinazolinone Derivative AA27800.20Stronger than lapatinib (11.11)
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. For instance, certain derivatives have been shown to induce G2/M phase arrest in cancer cells, leading to increased apoptosis .

Antimicrobial Activity

Quinazolinones have also been investigated for their antimicrobial properties. Studies have demonstrated that derivatives can exhibit significant antibacterial and antifungal activities.

Research Findings:

  • Antibacterial Effects : A series of quinazolinone derivatives were evaluated against both Gram-positive and Gram-negative bacteria. Compounds with specific substitutions showed enhanced activity against bacterial strains, particularly those with electron-donating groups .
    CompoundBacterial StrainActivity
    7-Chloro...Staphylococcus aureusSignificant
    Quinazolinone Derivative BE. coliModerate
  • Fungal Activity : The same derivatives were tested against various fungal strains, showing promising results in inhibiting growth, particularly against Candida species .

Structure-Activity Relationship (SAR)

The biological activity of 7-chloro-2-mercapto-3-pentylquinazolin-4(3H)-one can be attributed to specific structural features:

  • Chlorine Substitution : The presence of chlorine at the 7-position has been associated with increased cytotoxicity.
  • Mercapto Group : The thiol group contributes to the compound's reactivity and potential interactions with biological targets.
  • Alkyl Chain Length : Variations in the alkyl chain length at the 3-position can modulate activity, with pentyl groups often enhancing lipophilicity and cell permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.